molecular formula C16H18O B8588507 2-Methoxy-3-(propan-2-yl)-1,1'-biphenyl CAS No. 918151-46-9

2-Methoxy-3-(propan-2-yl)-1,1'-biphenyl

Cat. No.: B8588507
CAS No.: 918151-46-9
M. Wt: 226.31 g/mol
InChI Key: RSIOEDDLZMYWBE-UHFFFAOYSA-N
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Description

2-Methoxy-3-(propan-2-yl)-1,1'-biphenyl is a useful research compound. Its molecular formula is C16H18O and its molecular weight is 226.31 g/mol. The purity is usually 95%.
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Properties

CAS No.

918151-46-9

Molecular Formula

C16H18O

Molecular Weight

226.31 g/mol

IUPAC Name

2-methoxy-1-phenyl-3-propan-2-ylbenzene

InChI

InChI=1S/C16H18O/c1-12(2)14-10-7-11-15(16(14)17-3)13-8-5-4-6-9-13/h4-12H,1-3H3

InChI Key

RSIOEDDLZMYWBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC(=C1OC)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a flask charged with 2-bromo-6-isopropylanisole (1.98 g, 8.64 mmol), phenylboronic acid (2.10 g, 17.28 mmol), palladium acetate (96 mg, 0.43 mmol), triphenylphosphine (0.225 g, 0.86 mmol) and potassium phosphate (11 g, 51.84 mmol), mixture of water (8 mL) and dimethoxyethane (32 mL) was added, and the resultant mixture was heated under reflux for 12 hours. After cooling to ambient temperature, aqueous ammonium chloride (15 mL) and diethyl ether (30 mL) were charged thereto. The organic layer was isolated, and the residue was extracted with diethyl ether. Combined organic layer was dried over magnesium sulfate, and evaporated to remove the volatiles to obtain 2-isopropyl-6-phenylanisole as grey solid (2 g). The anisole obtained (without further purification) was dissolved in methylene chloride (15 mL), and 12 mL of boron tribromide solution (1 M in methylene chloride) was added dropwise thereto at −78° C. Reaction was carried out for 12 hours while slowly raising the temperature to ambient temperature. When the reaction was completed, mixture of water (15 mL) and diethyl ether (30 mL) was added thereto. After isolating the organic layer, the aqueous layer was extracted with diethyl ether (15 mL×3). The combined organic layer was dried, and evaporated under reduced pressure to remove the volatiles. The residue was purified via silica gel column by using mixed solvent of hexane and methylene chloride to obtain 2-isopropyl-6-phenylphenol (1.72 g) as white solid.
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
96 mg
Type
catalyst
Reaction Step One
Quantity
0.225 g
Type
catalyst
Reaction Step One
Quantity
32 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

1.98 g (8.64 mmol) of 2-bromo-6-isopropylanisol, 2.10 g (17.28 mmol) of phenylboronic acid, 96 mg (0.43 mmol) of palladium acetate, 0.225 g (0.86 mmol) of triphenylphosphine and 11 g (51.84 mmol) of potassium phosphate were placed in a flask, and a mixed solution of 8 ml of water and 32 ml of dimethoxyethane was added thereto. The mixture was refluxed at room temperature for 12 hours. After the refluxed solution was cooled to room temperature, 15 ml of an aqueous ammonium chloride solution and 30 ml of diethyl ether were added thereto. Then, the organic layer was separated and the residue was extracted with diethyl ether. The collected organic layer was dried over magnesium sulfate, and volatile materials were removed therefrom, thus obtaining 2 g of 2-isopropyl-6-phenylanisol as a gray solid. The obtained anisol was dissolved in 15 ml of methylene chloride without a separate purification process, and then 12 ml of boron tribromide (1M methylene chloride) was added dropwise thereto at −78° C., and the mixture was warmed slowly to room temperature and allowed to react for 12 hours. After completion of the reaction, a mixed solution of 15 ml of water and 30 ml of diethyl ether was added thereto. The organic layer was separated and the aqueous layer was extracted with diethyl ether (15 ml×3). The collected organic layer was dried, and volatile components were removed in a vacuum. The residue was purified using a silica gel chromatography column in a mixed solvent of hexane and methylene chloride, thus obtaining 1.72 g of 2-isopropyl-6-phenylphenol as a white solid.
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
96 mg
Type
catalyst
Reaction Step One
Quantity
0.225 g
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
32 mL
Type
solvent
Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixed solution of 8 mL of water and 32 mL of dimethoxyethane was added into a flask into which 2-bromo-6-isopropylanisole (1.98 g, 8.64 mmol), phenylboronic acid (2.10 g, 17.28 mmol), palladium acetate (96 mg, 0.43 mmol), triphenylphosphine (0.225 g, 0.86 mmol), and potassium phosphate (11 g, 51.84 mmol) were already added, and then refluxed at normal temperature for 12 hours. After cooling to normal temperature, an ammonium chloride aqueous solution (15 mL) and 30 mL of diethylether were added thereto to separate an organic layer and extract residues using diethylether. The separated organic layer was dried with magnesium sulfate and volatile materials were removed to produce 2 g of grey 2-isopropyl-6-phenylanisole solid. The anisole thus produced was dissolved in 15 mL of methylene chloride without separate purification, 12 mL of boron tribromide (1 M methylene chloride solution) were dropped thereonto at −78° C., and the reaction was carried out for 12 hours while the temperature was slowly increased to normal temperature. After the reaction, a mixed solution of water (15 mL) and diethylether (30 mL) was added to separate an organic layer and extract an aqueous solution layer using diethylether (15 mL×3), and the separated organic layer was dried. Residues from which volatile components were removed at reduced pressure were purified using a silica gel chromatography tube in a mixed solvent of hexane and methylene chloride to produce 1.72 g of white 2-isopropyl-6-phenylphenol solid.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
1.98 g
Type
reactant
Reaction Step Two
Quantity
2.1 g
Type
reactant
Reaction Step Two
Name
potassium phosphate
Quantity
11 g
Type
reactant
Reaction Step Two
Quantity
96 mg
Type
catalyst
Reaction Step Two
Quantity
0.225 g
Type
catalyst
Reaction Step Two
Quantity
32 mL
Type
solvent
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two

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